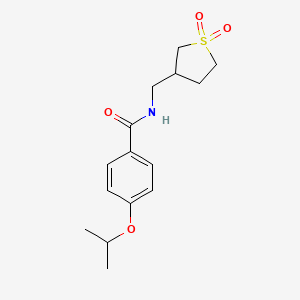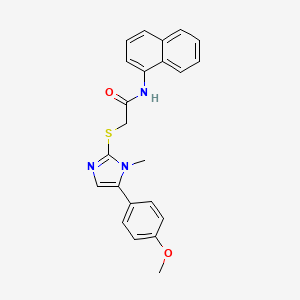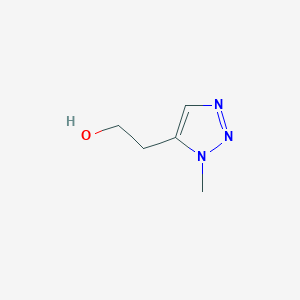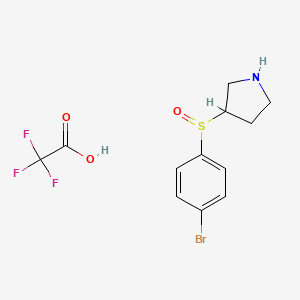
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, commonly known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders.
Wirkmechanismus
As mentioned earlier, CPP-115 inhibits the enzyme N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, leading to increased levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain. N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide, CPP-115 reduces the activity of neurons, leading to its therapeutic effects.
Biochemical and physiological effects:
CPP-115 has been shown to increase the levels of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in the brain, leading to increased inhibition of neuronal activity. This property makes CPP-115 a promising drug candidate for the treatment of various neurological disorders. However, CPP-115 may also have other effects on the brain and body that are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT, making it a useful tool for studying the role of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide in various physiological processes. However, CPP-115 may also have off-target effects that need to be taken into account when interpreting experimental results.
Zukünftige Richtungen
Several future directions for research on CPP-115 can be identified. One area of research could focus on the development of more potent and selective inhibitors of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT. Another area of research could focus on the development of CPP-115 analogs that have improved pharmacokinetic properties. Additionally, more research is needed to fully understand the effects of CPP-115 on the brain and body, as well as its potential therapeutic applications in various neurological disorders.
In conclusion, CPP-115 is a potent inhibitor of N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide-AT that has promising therapeutic applications in various neurological disorders. While more research is needed to fully understand its effects on the brain and body, CPP-115 represents a promising drug candidate for the treatment of these disorders.
Synthesemethoden
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclopropane carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(2,2-difluoroethoxy)propan-1-amine to yield CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can reduce seizure activity in animal models of epilepsy and can also reduce anxiety-like behavior in rodents. In addition, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c10-7(11)5-15-4-1-8(14)13-9(6-12)2-3-9/h7H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKFSLGSNYVQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCOCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-3-(2,2-difluoroethoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride](/img/structure/B2762876.png)
amine hydrochloride](/img/structure/B2762877.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)


![4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2762884.png)


![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)




![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762897.png)